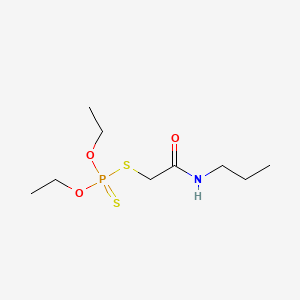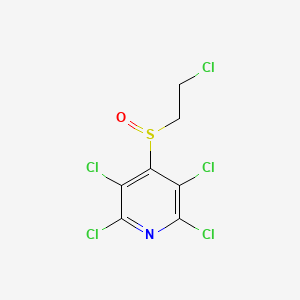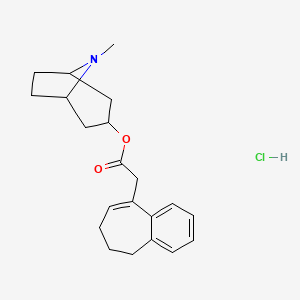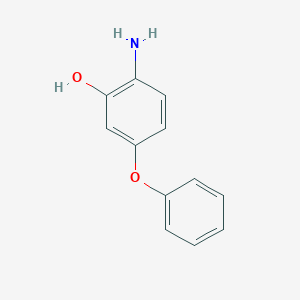![molecular formula C13H17NO B14665006 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole CAS No. 36508-00-6](/img/structure/B14665006.png)
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole is a complex organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol This compound is part of the oxazoloindole family, characterized by its unique structure that includes an oxazole ring fused to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole typically involves the alkylation of 2,3,3-trimethyl-3H-indole with 2-bromopropionamide. The resulting 1-(1-carbamoylethyl)-2,3,3-trimethyl-3H-indolium bromide is then treated with a base to afford the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3-trimethylindolino (1,2-b)oxazoline
- 3a,4,4-trimethyl-1,2-dihydro-[1,3]oxazolo[3,2-a]indole
- 3a,4,4-trimethyloxazolidino[3,2-a]indoline
Uniqueness
Compared to similar compounds, 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole stands out due to its specific structural features and reactivity. Its unique combination of an oxazole ring fused to an indole ring, along with the presence of three methyl groups, imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
36508-00-6 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3a,4,4-trimethyl-1,2-dihydro-[1,3]oxazolo[3,2-a]indole |
InChI |
InChI=1S/C13H17NO/c1-12(2)10-6-4-5-7-11(10)14-8-9-15-13(12,14)3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
HUGLIQWQPRUCTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N3C1(OCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)

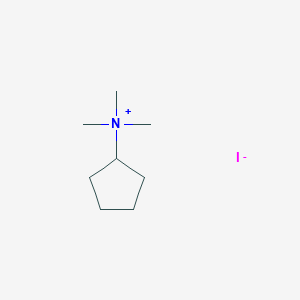
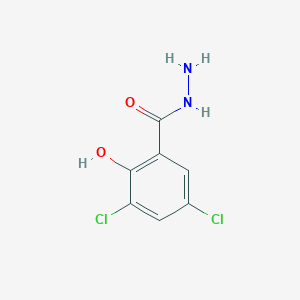


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
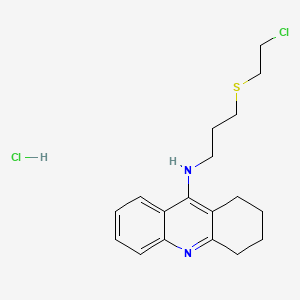
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
